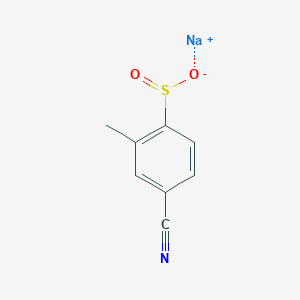
Sodium 4-cyano-2-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various chemical reactions, particularly in the synthesis of organosulfur compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-cyano-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-cyano-2-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium 4-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: Researchers utilize it to study the effects of sulfonate groups on biological systems.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium 4-cyano-2-methylbenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions The sulfonate group is highly reactive, allowing it to form strong bonds with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-cyano-2-methylbenzene-1-sulfinate is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to its analogs.
Propriétés
Formule moléculaire |
C8H6NNaO2S |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
sodium;4-cyano-2-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-7(5-9)2-3-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
JMXVSYKZVKUSDT-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)C#N)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


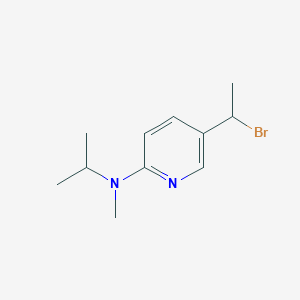
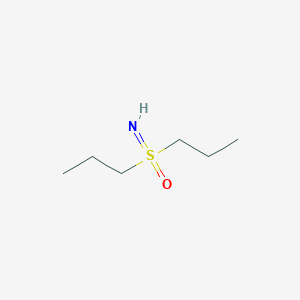
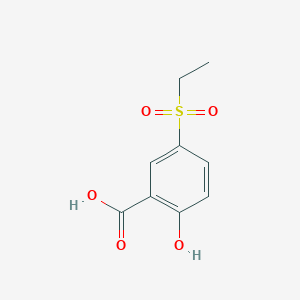
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
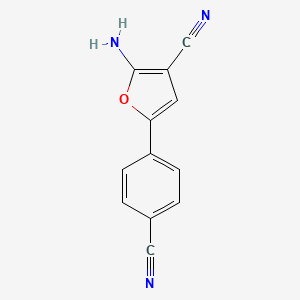
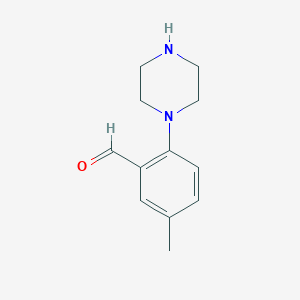
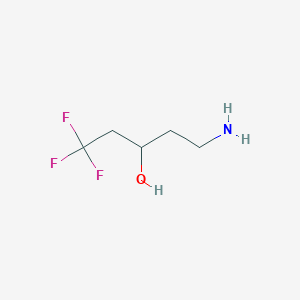
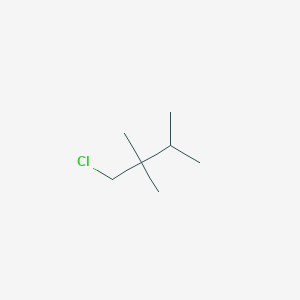
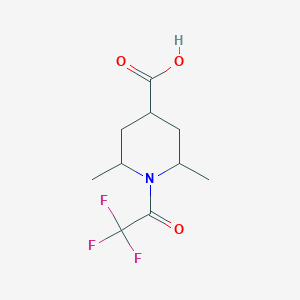
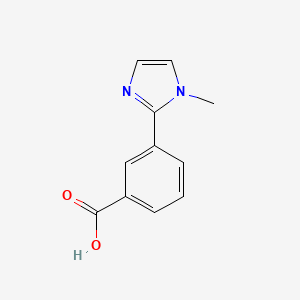
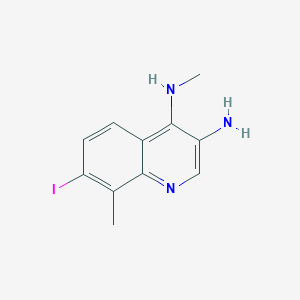
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
